2'-O-Methyl isocytidine is a modified nucleoside derived from isocytidine, featuring a methyl group attached to the 2' hydroxyl of the ribose sugar. This modification enhances the stability and functionality of RNA molecules, making it a significant compound in biochemical research and applications. The molecular formula of 2'-O-Methyl isocytidine is C9H13N3O5, with a molecular weight of 243.22 g/mol .
Common reagents for these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction.
The biological activity of 2'-O-Methyl isocytidine includes:
Synthesis of 2'-O-Methyl isocytidine can be achieved through various methods:
The applications of 2'-O-Methyl isocytidine are diverse:
Interaction studies reveal that 2'-O-Methyl isocytidine forms stable base pairs with standard nucleobases, contributing to its role in RNA structure stabilization. The presence of the methyl group alters hydrogen bonding patterns compared to natural base pairs, which may influence how these modified nucleotides interact with proteins and other biomolecules involved in cellular processes .
Several compounds share structural similarities with 2'-O-Methyl isocytidine but differ in their functional groups or modifications. Key similar compounds include:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Isocytidine | No methyl group at the 2' position | Less stable than its methylated counterpart |
2'-O-Propargyl Isocytidine | Propargyl group at the 2' position | Used for click chemistry applications |
5-Methyl Isocytidine | Methyl group at the 5-position | Impacts base pairing properties |
2'-Deoxy Isocytidine | Lacks oxygen at the 2' position | More similar to DNA than RNA |
The uniqueness of 2'-O-Methyl isocytidine lies in its ability to enhance RNA stability while maintaining functionality in biological systems, making it a crucial compound for both research and therapeutic applications. Its specific modifications allow for tailored interactions within biological pathways that are not achievable with unmodified nucleosides or other similar compounds.